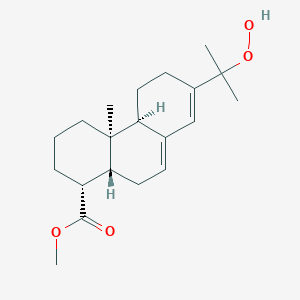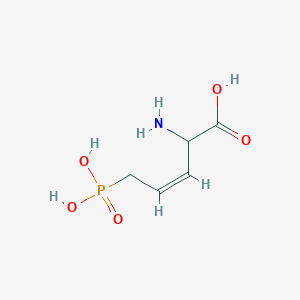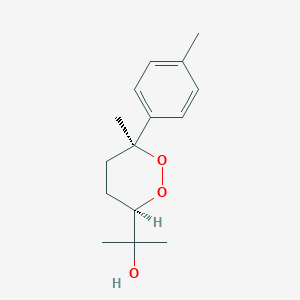
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, also known as CLA, is a naturally occurring fatty acid found in dairy and meat products. CLA has gained significant attention in the scientific community due to its potential health benefits, including anti-cancer and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is not fully understood, but it is believed to work through several pathways. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may inhibit the growth and proliferation of cancer cells, as well as promote apoptosis, or programmed cell death. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may also modulate the immune system, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has been shown to have numerous biochemical and physiological effects, including changes in lipid metabolism, glucose homeostasis, and immune function. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may increase the breakdown of fats in the body, leading to decreased body fat and improved body composition. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may also improve insulin sensitivity and glucose uptake, potentially reducing the risk of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has several advantages for lab experiments, including its availability and ease of synthesis. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is also relatively stable and can be easily incorporated into experimental protocols. However, 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, including its potential use as a therapeutic agent for cancer and other chronic diseases. Further research is needed to fully understand the mechanism of action of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid and its potential side effects. Additionally, research is needed to explore the potential use of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid in combination with other therapies, such as chemotherapy and radiation therapy.
In conclusion, 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is a promising compound with potential health benefits, particularly in the areas of cancer prevention and anti-inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-chlorobenzaldehyde with malonic acid, followed by a series of reactions to produce 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid. Microbial fermentation involves the use of bacteria to convert linoleic acid, a common fatty acid found in vegetable oils, into 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid.
Aplicaciones Científicas De Investigación
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has been the subject of numerous scientific studies, with promising results in various areas of health. Studies have shown that 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may have anti-cancer properties, particularly in breast, colon, and prostate cancers. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has also been shown to have anti-inflammatory effects, potentially reducing the risk of chronic diseases such as heart disease and diabetes.
Propiedades
Número CAS |
113849-15-3 |
|---|---|
Nombre del producto |
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid |
Fórmula molecular |
C17H21ClO2 |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
(5E,8Z)-9-(4-chlorophenyl)-7,7-dimethylnona-5,8-dienoic acid |
InChI |
InChI=1S/C17H21ClO2/c1-17(2,12-5-3-4-6-16(19)20)13-11-14-7-9-15(18)10-8-14/h5,7-13H,3-4,6H2,1-2H3,(H,19,20)/b12-5+,13-11- |
Clave InChI |
MDCBZIPHGRGTOZ-QHCYUJHFSA-N |
SMILES isomérico |
CC(C)(/C=C/CCCC(=O)O)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CC(C)(C=CCCCC(=O)O)C=CC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)(C=CCCCC(=O)O)C=CC1=CC=C(C=C1)Cl |
Sinónimos |
9-(4-chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid 9-(4-chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, (8Z)-isomer CPDNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)








![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)



